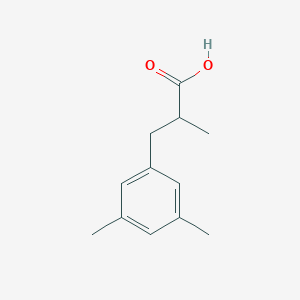
(2S,3S)-3-Methyl-2-propanamidopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-3-Methyl-2-propanamidopentanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and interactions. The presence of both amide and carboxylic acid functional groups makes it a versatile molecule for various synthetic and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Methyl-2-propanamidopentanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, which can be achieved through catalytic asymmetric hydrogenation or enzymatic resolution. For example, the use of chiral catalysts in the hydrogenation of α,β-unsaturated acids can yield the desired chiral amide with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale asymmetric synthesis using robust and cost-effective chiral catalysts. Enzymatic methods are also employed, where specific enzymes catalyze the formation of the chiral center with high specificity and yield . These methods are optimized for scalability and economic feasibility, ensuring the production of high-purity compounds for various applications.
化学反应分析
Types of Reactions
(2S,3S)-3-Methyl-2-propanamidopentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
科学研究应用
(2S,3S)-3-Methyl-2-propanamidopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (2S,3S)-3-Methyl-2-propanamidopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound allows it to fit into the active sites of enzymes, facilitating catalytic reactions. The amide and carboxylic acid groups can form hydrogen bonds and ionic interactions, stabilizing the transition states and intermediates in biochemical pathways .
相似化合物的比较
Similar Compounds
- (2S,3S)-3-Methyl-2-propanamidopentanoic acid can be compared with other chiral amides and carboxylic acids, such as (2S,3S)-2,3-dihydroxybutanedioic acid and (2S,3S)-3-methyl-2-aminopentanoic acid.
- These compounds share similar functional groups but differ in their stereochemistry and specific substituents .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry is crucial for its interactions with biological molecules and its effectiveness in various applications.
属性
IUPAC Name |
(2S,3S)-3-methyl-2-(propanoylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-4-6(3)8(9(12)13)10-7(11)5-2/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t6-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGDKGURVOZQOV-XPUUQOCRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B7869933.png)







